3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide
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Overview
Description
3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide is a complex organic compound that features a thiophene ring, an oxazole ring, and various functional groups. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiophene derivatives often involves condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses For 3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide, a multi-step synthesis is typically required
Industrial Production Methods
Industrial production of thiophene derivatives often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be utilized to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide or thiophene sulfone .
Scientific Research Applications
3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials
Mechanism of Action
The mechanism of action of 3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets. The thiophene and oxazole rings can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide is unique due to its combination of a thiophene ring with an oxazole ring and multiple functional groups.
Properties
Molecular Formula |
C16H19N3O4S |
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Molecular Weight |
349.4 g/mol |
IUPAC Name |
3-(5-ethylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C16H19N3O4S/c1-4-9-7-8-10(24-9)14-13(15(22)17-11(20)5-2)16(23-19-14)18-12(21)6-3/h7-8H,4-6H2,1-3H3,(H,18,21)(H,17,20,22) |
InChI Key |
OXLYMZWAZRQTNT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(S1)C2=NOC(=C2C(=O)NC(=O)CC)NC(=O)CC |
Origin of Product |
United States |
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